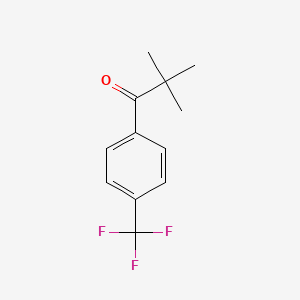

2,2-Dimethyl-4'-trifluoromethylpropiophenone

Descripción

Propiedades

IUPAC Name |

2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c1-11(2,3)10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWAKKOBGUIQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642476 | |

| Record name | 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586346-65-8 | |

| Record name | 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 2,2-Dimethyl-4’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (in this case, a trifluoromethylbenzene derivative) and an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require an inert atmosphere and low temperatures to control the reactivity and yield of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

2,2-Dimethyl-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the preparation of active pharmaceutical ingredients (APIs) due to its ability to undergo further functionalization. The trifluoromethyl group is particularly valuable for enhancing biological activity and solubility of drug candidates .

Case Study: Anticancer Agents

Research has shown that derivatives of 2,2-Dimethyl-4'-trifluoromethylpropiophenone exhibit promising anticancer activity. A study demonstrated that modifications to this compound led to the development of novel anticancer agents that target specific cellular pathways involved in tumor growth .

| Compound Derivative | Activity | Reference |

|---|---|---|

| 4'-Trifluoromethylpropiophenone | Anticancer | |

| 4'-Fluoro-3-methylpropiophenone | Antimicrobial |

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its structure allows for diverse chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it a valuable reagent in synthetic organic chemistry .

Example: Synthesis of Fluorinated Compounds

The compound has been employed in the synthesis of fluorinated compounds that have applications in materials science and agrochemicals. The incorporation of trifluoromethyl groups into organic molecules can significantly alter their physical and chemical properties, leading to enhanced performance in various applications .

Specialty Chemicals

Due to its unique chemical properties, this compound is also explored as a precursor for specialty chemicals used in coatings and polymers. The trifluoromethyl group imparts desirable characteristics such as increased thermal stability and hydrophobicity, making it suitable for high-performance materials .

Investigating Biological Activities

Recent studies have focused on the biological activities associated with this compound. It has been evaluated for potential antimicrobial and antifungal properties. The presence of the trifluoromethyl group is believed to enhance the interaction with biological targets, leading to increased efficacy against various pathogens .

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The propiophenone backbone can undergo various chemical modifications, enabling the compound to act as a versatile intermediate in the synthesis of biologically active molecules .

Comparación Con Compuestos Similares

2,2-Dimethyl-4’-trifluoromethylpropiophenone can be compared with other similar compounds, such as:

2,2-Dimethylpropiophenone: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

4’-Trifluoromethylpropiophenone: Lacks the dimethyl groups, affecting its reactivity and applications.

2,2-Dimethyl-4’-methoxypropiophenone: Contains a methoxy group instead of a trifluoromethyl group, leading to different biological and chemical behaviors.

Actividad Biológica

2,2-Dimethyl-4'-trifluoromethylpropiophenone, a compound with the chemical formula C13H12F3O, is gaining attention in the field of medicinal chemistry due to its potential biological activities. Despite limited research specifically focusing on this compound, preliminary findings suggest that it may have applications in pharmaceuticals and other areas of biological research.

The structure of this compound is characterized by a propiophenone backbone with trifluoromethyl and dimethyl substituents. This unique structure contributes to its chemical reactivity and potential biological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Initial studies suggest that compounds with similar structures may possess antibacterial and antifungal properties. The presence of trifluoromethyl groups often enhances lipophilicity, potentially increasing cell membrane permeability and antimicrobial efficacy.

- Cytotoxic Effects : Some related compounds have shown cytotoxic activity against cancer cell lines, indicating that this compound could also exhibit anticancer properties. The mechanism of action may involve the disruption of cellular processes or interference with DNA synthesis .

Antimicrobial Activity

A comparative study of structurally similar compounds revealed that certain derivatives exhibited significant antimicrobial activity against various bacterial strains. While direct studies on this compound are lacking, the structural similarity suggests potential efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 39 µg/mL |

| Compound B | Escherichia coli | 50 µg/mL |

| This compound | - | - |

Note: The MIC for this compound is yet to be determined.

Cytotoxicity Studies

In vitro studies on related compounds have demonstrated cytotoxicity against several cancer cell lines. For instance, compounds with similar functional groups were shown to inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) for Related Compound |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 10.0 |

These values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

A notable study highlighted the effects of compounds similar to this compound on monoclonal antibody production in recombinant cell cultures. The findings suggested that modifications in chemical structure could enhance productivity while maintaining cell viability. Although this study did not directly test the compound , it underscores the importance of structural modifications in optimizing biological activity .

Q & A

Q. What are the most reliable synthetic routes for 2,2-Dimethyl-4'-trifluoromethylpropiophenone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of trifluoromethyl-substituted propiophenones often involves Friedel-Crafts acylation or nucleophilic substitution. For example, brominated intermediates (e.g., 2-bromo-4'-methylpropiophenone) can undergo cross-coupling reactions with trifluoromethyl reagents . Key parameters include:

- Catalyst selection : Use Pd-based catalysts for Suzuki-Miyaura coupling or Cu-mediated trifluoromethylation.

- pH control : Maintain pH 3–6 during reaction steps to avoid side-product formation (e.g., hydrolysis) .

- Purification : Employ steam distillation and reduced-pressure rectification for high-purity isolation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare and NMR spectra with computational predictions (e.g., density functional theory) to confirm substituent positions.

- XRD : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula accuracy (±2 ppm error tolerance).

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group’s strong electron-withdrawing nature and steric bulk alter reaction kinetics:

- Kinetic studies : Monitor reaction progress via in-situ NMR to track substituent effects on transition states.

- Computational modeling : Use Gaussian or ORCA software to calculate Fukui indices and predict electrophilic/nucleophilic sites .

- Comparative analysis : Benchmark against non-fluorinated analogs (e.g., 2,2-Dimethyl-4'-methylpropiophenone) to isolate electronic contributions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in 13C^{13}\text{C}13C NMR)?

- Methodological Answer : Address discrepancies through:

- Isotopic labeling : Introduce or labels to trace signal origins.

- Dynamic NMR : Investigate conformational exchange broadening at variable temperatures.

- Collaborative validation : Cross-check data with independent labs or databases (e.g., PubChem, DSSTox) .

Q. How can researchers design experiments to study the compound’s stability under varying environmental conditions?

- Methodological Answer : Use accelerated degradation studies:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds.

- Photolytic stability : Expose to UV-Vis light (λ = 254–365 nm) and monitor via HPLC for photoproducts .

- Hydrolytic stability : Test pH-dependent hydrolysis (pH 1–14) with LC-MS quantification of degradation products.

Q. What interdisciplinary applications exist for this compound in pharmacology or materials science?

- Methodological Answer : Explore applications through:

- Pharmacology : Screen for enzyme inhibition (e.g., kinases) using fluorescence polarization assays. The trifluoromethyl group enhances binding to hydrophobic pockets .

- Materials science : Incorporate into polymer matrices (e.g., polyurethanes) and test thermal/mechanical properties via DSC and tensile testing. Fluorinated groups improve hydrophobicity .

Key Challenges and Future Directions

- Green synthesis : Develop solvent-free or bio-catalytic routes to reduce reliance on halogenated intermediates .

- Mechanistic studies : Use time-resolved spectroscopy to map reaction pathways in trifluoromethylation .

- Toxicity profiling : Collaborate with toxicology labs to assess ecotoxicological impacts via EPA DSSTox models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.